molecular formula C18H15NO3S B2723615 ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate CAS No. 896680-54-9

ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate

Cat. No.: B2723615
CAS No.: 896680-54-9
M. Wt: 325.38
InChI Key: RYBWHUGGDNHSHZ-UHFFFAOYSA-N
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Description

Ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate is a thiophene-based compound featuring a naphthalene-2-carboxamide substituent at the 2-position and an ethyl ester group at the 3-position of the thiophene ring.

Properties

IUPAC Name

ethyl 2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-2-22-18(21)15-9-10-23-17(15)19-16(20)14-8-7-12-5-3-4-6-13(12)11-14/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBWHUGGDNHSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate typically involves the condensation of naphthalene-2-carbonyl chloride with ethyl 2-aminothiophene-3-carboxylate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate serves as a building block for synthesizing more complex molecules. Its thiophene structure allows for various chemical modifications, making it valuable in the development of novel compounds.

Biology

This compound has been investigated for its potential as a bioactive agent. Studies have shown that it exhibits antimicrobial and anticancer properties. For instance, research indicates that thiophene derivatives can modulate cellular processes by interacting with specific enzymes and receptors involved in critical biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for drug development due to its unique structural features. It has been identified as having potential therapeutic effects against various diseases, including cancer and inflammatory conditions.

Industry

The compound is also utilized in the development of organic semiconductors and corrosion inhibitors . Its electronic properties make it suitable for applications in materials science, particularly in creating devices that require efficient charge transport.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the anticancer effects of thiophene derivatives, including this compound. The research demonstrated that these compounds inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Antimicrobial Properties

Research has also documented the antimicrobial efficacy of this compound against various pathogens. For example, a study indicated that thiophene derivatives possess significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene and naphthalene moieties. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-3-carboxylate derivatives are widely studied for their diverse applications in medicinal chemistry and materials science. Below is a comparative analysis of ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate and structurally related compounds:

Structural and Functional Group Variations

Compound Name Substituents at 2-Position Substituents at 4/5-Position Key Functional Properties Reference ID
This compound Naphthalene-2-carboxamide None High lipophilicity, π-π interactions Inferred
Ethyl 2-benzamidothiophene-3-carboxylate (IIa,b) Benzamide None COX-2 inhibition activity
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate Amino 4-(4-Chlorophenyl) Antibacterial activity
Ethyl 4-(4-chlorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate 4-Methylquinoline-sulfanylacetamide 4-(4-Chlorophenyl) Potential kinase inhibition
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Cyanoacrylamide 4,5-Dimethyl Antioxidant/anti-inflammatory activity

Pharmacological and Physicochemical Properties

  • Lipophilicity : Naphthalene substituents increase logP values compared to benzene or chlorophenyl groups, enhancing membrane permeability but possibly reducing aqueous solubility .
  • Bioactivity: Benzamide derivatives (e.g., IIa,b) show selective COX-2 inhibition, critical for anti-inflammatory applications . Chlorophenyl-substituted compounds exhibit antibacterial activity due to halogen-mediated interactions with bacterial enzymes . Cyanoacrylamide derivatives (e.g., 3a-3k) demonstrate antioxidant effects via radical scavenging .

Biological Activity

Ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate is a synthetic organic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by case studies and research findings.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Candida albicans16.69 µM

These results suggest that the compound could be developed as a broad-spectrum antimicrobial agent, particularly in the face of increasing antibiotic resistance.

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Efficacy

In a study involving A549 human lung cancer cells, the compound exhibited an IC50 value of approximately 12 µM, indicating potent anticancer activity. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)
A549 (Lung Cancer)12
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)18

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Studies suggest that it may inhibit certain enzymes or receptors involved in cell proliferation and survival pathways, particularly those associated with cancer cell growth.

Comparative Analysis with Similar Compounds

Several compounds structurally similar to this compound have been identified, each exhibiting varying degrees of biological activity.

Table 3: Comparison of Similar Compounds

Compound NameBiological ActivityUnique Features
Ethyl 4-methylthio-2-(naphthalen-1-amido)thiophene-3-carboxylateAnticancerContains methylthio group
Ethyl 5-acetylthieno[3,2-b]thiopheneElectroluminescentDifferent heterocyclic structure

This comparison highlights the unique profile of this compound in terms of its potential applications in medicinal chemistry.

Q & A

Q. What are the established synthetic routes for ethyl 2-(naphthalene-2-amido)thiophene-3-carboxylate?

A common method involves cyanoacetylation of an amino-substituted thiophene precursor (e.g., ethyl 2-amino-thiophene-3-carboxylate) using reactive agents like 1-cyanoacetyl-3,5-dimethylpyrazole. Subsequent Knoevenagel condensation with aromatic aldehydes (e.g., naphthalene-2-carboxaldehyde) in the presence of piperidine and acetic acid generates the acrylamido-thiophene scaffold. Purification via recrystallization (ethanol) or reverse-phase HPLC yields the final compound with high purity (72–94% yields) .

Q. How is the compound characterized structurally?

Spectroscopic techniques are critical:

  • IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR identifies substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, ester carbonyl at δ 165–170 ppm) .
  • Mass spectrometry (ESI-TOF) verifies molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Antioxidant activity : DPPH radical scavenging assays (IC₅₀ values compared to ascorbic acid) .
  • Anti-inflammatory activity : Carrageenan-induced paw edema models in rodents (dose-dependent inhibition of edema) .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

Q. What safety precautions are required for handling this compound?

Refer to safety data sheets (SDS):

  • Hazards : Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .
  • PPE : Gloves (nitrile), lab coat, and fume hood use during synthesis .
  • Storage : Inert atmosphere (N₂), desiccated at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in Knoevenagel condensations?

  • Catalyst screening : Piperidine vs. morpholine for regioselectivity .
  • Solvent effects : Toluene promotes faster reaction rates (5–6 hours) compared to DMF .
  • Temperature control : Reflux (110–120°C) minimizes side products like uncyclized intermediates .

Q. How do electronic effects of substituents influence bioactivity?

  • Electron-withdrawing groups (e.g., nitro, cyano) on the naphthalene ring enhance antioxidant activity by stabilizing radical intermediates .
  • Steric hindrance from bulky substituents (e.g., tert-butyl) may reduce binding affinity to inflammatory targets like COX-2 .

Q. What computational tools predict interaction mechanisms with biological targets?

  • Molecular docking (AutoDock Vina) models binding to enzymes like tyrosinase or cyclooxygenase .
  • POM (Petra/Osiris/Molinspiration) analysis calculates drug-likeness scores, prioritizing compounds with optimal logP (2–4) and low toxicity .

Q. How are spectral data contradictions resolved during structural elucidation?

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in crowded aromatic regions .
  • X-ray crystallography : Resolves ambiguity in stereochemistry (e.g., E/Z configuration of acrylamido groups) .

Q. What strategies enhance the compound’s pharmacokinetic properties?

  • Prodrug modification : Ester hydrolysis (e.g., ethyl to carboxylic acid) improves aqueous solubility .
  • Lipid nanoparticle encapsulation : Increases bioavailability in in vivo anti-inflammatory assays .

Q. How can synthetic byproducts be minimized in large-scale reactions?

  • Flow chemistry : Continuous synthesis reduces side reactions (e.g., dimerization) .
  • Green chemistry : Replace toluene with cyclopentyl methyl ether (CPME) for safer solvent systems .

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